The synthesis of AZD6738 involves multiple steps, beginning with the preparation of key intermediates through various chemical reactions. A detailed synthesis pathway includes:
This multi-step synthesis allows for the production of AZD6738 on a larger scale while maintaining high purity and yield.
AZD6738 has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The chemical structure can be represented as follows:
The structure features a sulfoximine group, which is crucial for its inhibitory activity against ataxia telangiectasia and Rad3-related kinase. The compound's design incorporates a morpholino-pyrimidine scaffold, allowing it to effectively bind to the ATP-binding site of the target kinase .
AZD6738 participates in various chemical reactions during its synthesis and biological activity:
AZD6738 exerts its effects primarily through inhibition of ataxia telangiectasia and Rad3-related kinase activity. This inhibition leads to several downstream effects:
AZD6738 exhibits several notable physical and chemical properties:
These properties are essential for optimizing dosage forms and ensuring effective delivery in clinical settings.
AZD6738 has significant potential applications in oncology:
AZD6738 is an orally bioavailable, adenosine triphosphate (ATP)-competitive inhibitor targeting the serine/threonine-specific kinase Ataxia Telangiectasia and Rad3-Related (ATR). It binds the ATR kinase domain with high specificity, exhibiting an enzymatic half-maximal inhibitory concentration (IC50) of 0.001 μM in vitro. Cellular assays confirm potent inhibition of ATR-mediated checkpoint kinase 1 (CHK1) phosphorylation at Ser345 (IC50 = 0.074 μM) [7]. AZD6738 achieves exceptional selectivity by exploiting structural differences in the ATP-binding pocket of ATR compared to related kinases. Screening against 442 kinases revealed no significant off-target inhibition (>50% activity retained at 1 μM AZD6738) [7]. Crucially, AZD6738 shows minimal activity against phosphatidylinositol 3-kinase (PI3K) isoforms (IC50 >6.8 μM) and other phosphatidylinositol 3-kinase-related kinase (PIKK) family members: DNA-dependent protein kinase (DNA-PK), Ataxia Telangiectasia Mutated (ATM), and mechanistic target of rapamycin (mTOR) (cellular IC50 >5 μM) [1] [7]. This selectivity profile minimizes collateral disruption of non-targeted DNA damage response pathways.
Table 1: Selectivity Profile of AZD6738
Kinase/Enzyme | IC50 (μM) | Cellular Assay Context |
---|---|---|
ATR | 0.001 | Enzyme activity |
CHK1 (pSer345) | 0.074 | Phosphorylation in cells |
PI3Kδ | 6.8 | Enzyme activity |
PI3Kα/β/γ | >50 | Enzyme activity |
ATM | >5 | Cellular kinase activity |
DNA-PK | >5 | Cellular kinase activity |
mTOR | 5.7 | p70S6K phosphorylation in cells |
AZD6738 exerts its primary anticancer effect by disrupting the ATR-CHK1 signaling axis, a critical regulator of the replication stress response. During DNA replication, single-stranded DNA (ssDNA) exposed at stalled forks is coated by replication protein A (RPA). This recruits ATR via its partner protein ATR Interacting Protein (ATRIP), leading to ATR autophosphorylation and subsequent CHK1 phosphorylation [1]. AZD6738 blocks this cascade by preventing ATR-mediated CHK1 activation. Consequently, cells lose essential protective mechanisms:
By incapacitating ATR-CHK1 signaling, AZD6738 induces catastrophic genomic instability through two interconnected mechanisms:
A defining therapeutic application of AZD6738 is synthetic lethality in cancers harboring Ataxia Telangiectasia Mutated (ATM) deficiency. ATM and ATR operate in parallel to manage distinct DNA damage types: ATM responds primarily to DSBs, while ATR addresses replication stress and ssDNA breaks. In ATM-null cells, baseline replication stress increases, creating dependence on ATR for survival [1] [5]. AZD6738 exploits this vulnerability through three mechanisms:
Table 2: AZD6738 Synthetic Lethality in Ataxia Telangiectasia Mutated-Deficient Cancer Models
Cancer Type | Experimental System | Key Findings |
---|---|---|
Gastric Cancer | SNU-601 (ATM-null) vs. SNU-484 (ATM-wt) | 5-fold higher apoptosis in SNU-601; rescued by ATM reconstitution [5] |
Chronic Lymphocytic Leukemia | Primary CLL xenografts with biallelic ATM loss | Significant tumor load reduction in spleen (CD45+/CD19+ cells) vs. controls [9] |
Non-Small Cell Lung Cancer | ATM-knockdown xenografts | Tumor growth inhibition: 92% (ATM-kd) vs. 22% (ATM-wt) [5] |
AZD6738 promotes mitotic catastrophe—a distinct death pathway triggered by aberrant mitosis—by forcing cells with unrepaired DSBs into division. This process involves:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7